molecular formula C29H34N6O2S B11429430 2-{4-[(4-cyclohexylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-{4-[(4-cyclohexylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11429430
M. Wt: 530.7 g/mol
InChI Key: OYMKFCHJOMTNJN-UHFFFAOYSA-N
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Description

2-[4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, a cyclohexylbenzenesulfonyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoxaline core, which is then functionalized with the piperazine ring. The cyclohexylbenzenesulfonyl group is introduced through sulfonylation reactions, and the pyrazolyl group is added via a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-[4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it might inhibit the activity of certain kinases involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-CYCLOHEXYLBENZENESULFONYL)PIPERAZIN-1-YL]-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALINE is unique due to its combination of a quinoxaline core with a piperazine ring, a cyclohexylbenzenesulfonyl group, and a pyrazolyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C29H34N6O2S

Molecular Weight

530.7 g/mol

IUPAC Name

2-[4-(4-cyclohexylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline

InChI

InChI=1S/C29H34N6O2S/c1-21-20-22(2)35(32-21)29-28(30-26-10-6-7-11-27(26)31-29)33-16-18-34(19-17-33)38(36,37)25-14-12-24(13-15-25)23-8-4-3-5-9-23/h6-7,10-15,20,23H,3-5,8-9,16-19H2,1-2H3

InChI Key

OYMKFCHJOMTNJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)C6CCCCC6)C

Origin of Product

United States

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